Jnk-IN-2
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Overview
Description
ZG-10 is a chemical compound known for its role as a JNK1 inhibitor, targeting JNK and p38 signaling pathways . The molecular formula of ZG-10 is C28H27N7O2, and it has a molecular weight of 493.57 g/mol . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZG-10 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of benzamide derivatives and the subsequent coupling reactions to introduce the pyrimidinyl and pyridinyl groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for ZG-10 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
ZG-10 undergoes various chemical reactions, including:
Oxidation: ZG-10 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in ZG-10.
Substitution: ZG-10 can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of ZG-10 with modified functional groups .
Scientific Research Applications
ZG-10 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study JNK and p38 signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling mechanisms.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth and progression
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
ZG-10 exerts its effects by inhibiting the activity of JNK1, a protein kinase involved in various cellular processes, including apoptosis, inflammation, and stress responses . By targeting JNK1 and p38 signaling pathways, ZG-10 can modulate these processes, making it a valuable tool in studying the molecular mechanisms underlying various diseases .
Comparison with Similar Compounds
Similar Compounds
SP600125: Another JNK inhibitor with a similar mechanism of action.
SB203580: A p38 MAP kinase inhibitor that targets similar signaling pathways.
PD98059: An inhibitor of the MEK/ERK pathway, which is also involved in cellular signaling.
Uniqueness of ZG-10
ZG-10 is unique due to its specific targeting of both JNK1 and p38 signaling pathways, providing a dual inhibitory effect. This makes it particularly useful in research focused on understanding the interplay between these pathways and their roles in disease progression .
Properties
Molecular Formula |
C28H27N7O2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-22-12-10-20(11-13-22)27(37)32-23-7-3-8-24(18-23)33-28-30-16-14-25(34-28)21-6-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ |
InChI Key |
VZEONOGFXYTZGT-WEVVVXLNSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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